molecular formula C21H23FN2O2 B4522168 N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide

Cat. No.: B4522168
M. Wt: 354.4 g/mol
InChI Key: PEWYFVPXZZUKAK-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H23FN2O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.17435614 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High Glass Transitions of New Polyamides and Polyimides

Research has demonstrated the synthesis of novel polyamides and polyimides involving a triphenylamine group, showcasing high glass transition temperatures. This study utilized a diamine monomer synthesized from 3,4-dimethylaniline and 4-fluoronitrobenzene, leading to polymeric materials with significant thermal stability and solubility in organic solvents. These materials have potential applications in the development of high-performance polymers with advanced thermal and solubility properties (Liaw et al., 2002).

Electrochromic Aromatic Polyamides

Another study focused on the synthesis of highly stable electrochromic aromatic polyamides containing triphenylamine moieties. These polyamides exhibited remarkable thermal stability and electrochromic properties, with potential applications in smart windows and displays (Liou & Chang, 2008).

Molecular Interaction with CB1 Cannabinoid Receptor

The molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor was investigated, highlighting its potential in medicinal chemistry for developing cannabinoid receptor antagonists. This research provides insight into the structural requirements for CB1 receptor binding and activity, which could inform the design of new therapeutic compounds (Shim et al., 2002).

Lanthanide Metal-Organic Frameworks for Luminescence Sensing

A study on lanthanide(III)-organic frameworks incorporating dimethylphenyl imidazole dicarboxylate has revealed their capability as fluorescence sensors for benzaldehyde derivatives. This work underscores the role of specific organic frameworks in the development of sensitive materials for chemical sensing applications (Shi et al., 2015).

Constrained Analogues of Tocainide

Research into constrained analogues of tocainide, aiming at the development of skeletal muscle sodium channel blockers, has shown that these compounds exhibit enhanced potency and use-dependent block compared to tocainide. This work contributes to the search for effective antimyotonic agents (Catalano et al., 2008).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O2/c1-14-5-10-19(12-15(14)2)23-20(25)17-4-3-11-24(13-17)21(26)16-6-8-18(22)9-7-16/h5-10,12,17H,3-4,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWYFVPXZZUKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.